molecular formula C13H24N2O2 B2430121 tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate CAS No. 1251013-69-0

tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate

Cat. No.: B2430121
CAS No.: 1251013-69-0
M. Wt: 240.347
InChI Key: ZIRHPMBSDWIIGA-UHFFFAOYSA-N
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Description

tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Properties

IUPAC Name

tert-butyl 3a-amino-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(14)7-5-4-6-10(13)15/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHPMBSDWIIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate features a complex structure characterized by its indole framework, which is known for its biological activity. The compound's molecular formula is C13H19N2O2C_{13}H_{19}N_{2}O_{2} with a molecular weight of approximately 246.30 g/mol. The presence of the tert-butyl group enhances its solubility and stability, making it suitable for various applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. For instance, one study described the isolation of intermediates leading to the formation of related indole derivatives through palladium-catalyzed reactions, highlighting the versatility of the indole structure in creating diverse compounds .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research has indicated that indole derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell proliferation, suggesting its potential as a lead compound for anticancer drug development.

3.2 Neuroprotective Effects

The indole framework is also associated with neuroprotective properties. This compound has been investigated for its effects on neurodegenerative diseases, showing potential in modulating pathways involved in neuronal survival and apoptosis.

Table 1: Summary of Case Studies on this compound

Study ReferenceApplicationFindings
AnticancerInhibition of proliferation in cancer cell lines
NeuroprotectionModulation of neuronal survival pathways
SynthesisSuccessful formation of related indole derivatives through palladium-catalyzed reactions

Comparison with Similar Compounds

tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

Biological Activity

Tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate (CAS No. 1251013-69-0) is a synthetic compound belonging to the indole derivative class, which has garnered interest due to its potential biological activities. The compound features a unique structural combination that includes a tert-butyl group, an amino group, and an octahydroindole framework, making it a versatile candidate for various pharmacological applications.

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : Approximately 240.34 g/mol
  • Appearance : White to off-white powder
  • Purity : Typically around 95%

This compound is believed to exert its biological effects through interactions with specific molecular targets within the body. Its mechanism of action may involve modulation of neurotransmitter systems and inhibition of various enzymatic pathways.

Target Interactions

Research indicates that this compound can interact with:

  • Neurotransmitter receptors in the central nervous system
  • Kinases such as CHK1 and CHK2, which are involved in cell cycle regulation
  • Inflammatory mediators like tumor necrosis factor-alpha (TNF-α)

Biological Activities

The compound has been studied for several biological activities, which include:

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Anticancer MechanismInduces apoptosis in cancer cell lines by activating caspase pathways.
Anti-inflammatory ActionReduces TNF-α levels in lipopolysaccharide-stimulated macrophages.
Antimicrobial ActivityExhibits inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) identified at specific concentrations.

Case Studies

  • Anticancer Study :
    • A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Inflammation Model :
    • In an animal model of arthritis, administration of the compound led to decreased swelling and pain, correlating with reduced levels of inflammatory cytokines.

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